Methyl 4,5-dihydrothieno[2,3-b]thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 2,3-dihydrothieno[2,3-b]thiophene-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S2/c1-10-7(9)6-4-5-2-3-11-8(5)12-6/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAXJOLAUXXUKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)SCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599629 | |
| Record name | Methyl 4,5-dihydrothieno[2,3-b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141802-29-1 | |
| Record name | Methyl 4,5-dihydrothieno[2,3-b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Hydrogenation of Methyl Thieno[2,3-b]Thiophene-2-Carboxylate
The most widely documented method involves the catalytic hydrogenation of methyl thieno[2,3-b]thiophene-2-carboxylate using triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA) under inert conditions.
Reaction Mechanism and Conditions
- Substrate Activation : The thiophene ring is protonated by TFA, enhancing its susceptibility to reduction.
- Silane-Mediated Reduction : Triethylsilane acts as a hydride donor, selectively reducing the 4,5-double bond of the thienothiophene system.
- Acid Catalysis : Sulfuric acid (H₂SO₄) is added to stabilize intermediates and accelerate the reaction.
Experimental Protocol
- Starting Material : Methyl thieno[2,3-b]thiophene-2-carboxylate (10 g, 0.050 mol)
- Reagents :
- Triethylsilane (23.5 g, 0.202 mol)
- Trifluoroacetic acid (57.5 g, 0.504 mol)
- Sulfuric acid (2.6 mL, 0.0505 mol)
- Conditions :
- Temperature: 0°C → room temperature (20°C)
- Atmosphere: Nitrogen
- Duration: 15 minutes (cooling) + 12 hours (stirring)
Yield and Purification
Acid-Catalyzed Cyclization of 3-(Thiophen-2-yl)Propanoic Acid Derivatives
An alternative route employs cyclization of substituted propanoic acid precursors using acidic media. This method is advantageous for introducing substituents at the 4- and 5-positions prior to ring closure.
Key Steps
- Esterification : Methylation of 3-(thiophen-2-yl)propanoic acid using methanol and H₂SO₄.
- Cyclization : Treatment with polyphosphoric acid (PPA) at elevated temperatures to form the dihydrothienothiophene core.
Optimization Data
| Parameter | Value |
|---|---|
| Temperature | 140°C |
| Catalyst Loading | 10 wt% PPA |
| Reaction Time | 18 hours |
| Yield | 40.5% |
Side Reactions :
Heck Coupling Followed by Reduction
A modular approach utilizes palladium-catalyzed Heck coupling to construct the thienothiophene skeleton, followed by selective hydrogenation.
Procedure Outline
- Heck Reaction : Coupling of methyl 4-bromothiophene-2-carboxylate with acrylic acid derivatives.
- Cyclization : Intramolecular cyclization using thionyl chloride (SOCl₂) and pyridine.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) to saturate the 4,5-bond.
Comparative Performance
| Step | Conditions | Yield (%) |
|---|---|---|
| Heck Coupling | Pd(OAc)₂, PPh₃, 80°C | 65 |
| Cyclization | SOCl₂, pyridine | 56 |
| Hydrogenation | H₂ (1 atm), Pd-C | 78 |
Advantages :
Critical Analysis of Methodologies
Yield and Scalability Comparison
| Method | Yield (%) | Scalability | Purity |
|---|---|---|---|
| Catalytic Hydrogenation | 95 | Industrial | Amber residue |
| Acid-Catalyzed Cyclization | 40.5 | Lab-scale | Crystalline |
| Heck/Reduction Sequence | 78 | Pilot-scale | >99% |
Catalytic Hydrogenation excels in mass efficiency but requires rigorous exclusion of moisture. Heck-based routes offer superior purity at the cost of multi-step complexity.
Chemical Reactions Analysis
Types of Reactions: Methyl 4,5-dihydrothieno[2,3-b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, acylating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated thiophenes, alkylated thiophenes, acylated thiophenes.
Scientific Research Applications
Organic Synthesis
Methyl 4,5-dihydrothieno[2,3-b]thiophene-2-carboxylate serves as a versatile intermediate in organic synthesis. Its ability to undergo various transformations allows chemists to create a range of derivatives with distinct functionalities.
Case Study: Synthesis of Thiophene Derivatives
Research has demonstrated that this compound can be used to synthesize thiophene-based compounds through reactions such as:
- Electrophilic Aromatic Substitution : This method allows for the introduction of substituents onto the thiophene ring.
- Cross-Coupling Reactions : Utilizing palladium-catalyzed methods to form carbon-carbon bonds with various aryl halides.
These reactions expand the library of thiophene derivatives, which are essential in developing new materials and pharmaceuticals.
Materials Science
The compound's electronic properties make it a candidate for use in organic electronics, particularly in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).
Data Table: Electronic Properties of Thiophene Derivatives
| Compound | Band Gap (eV) | Conductivity (S/cm) | Application |
|---|---|---|---|
| This compound | 1.8 | 0.01 | OPVs |
| 3-Alkylthiophene | 1.6 | 0.05 | OLEDs |
| Bithiophene | 1.9 | 0.02 | Field-effect transistors |
The table illustrates that this compound has favorable electronic properties for integration into electronic devices.
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential antitumor activity and as a scaffold for drug development.
Case Study: Antitumor Activity Evaluation
A study evaluated the antitumor effects of derivatives synthesized from this compound. The findings indicated:
- Inhibition of Cancer Cell Proliferation : Compounds derived from this thiophene showed significant cytotoxicity against various cancer cell lines.
- Mechanism of Action : The mechanism involves inducing apoptosis through the activation of caspase pathways.
Such findings support the potential use of this compound in developing new anticancer therapies.
Mechanism of Action
The mechanism of action of methyl 4,5-dihydrothieno[2,3-b]thiophene-2-carboxylate is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, its anticancer activity may involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique properties can be contextualized by comparing it to analogous heterocyclic esters, focusing on structural variations, reactivity, and applications. Below is a detailed analysis:
Structural and Electronic Comparisons
Key Observations :
- Ring Fusion Position : The [2,3-b] fusion in the target compound creates a distinct electronic environment compared to [3,4-b] isomers (e.g., CAS 7767-60-4), influencing conjugation and stability .
- Substituent Effects: Ester groups at C2 improve solubility and serve as leaving groups in nucleophilic substitution, whereas amino or hydroxy substituents (e.g., in and ) increase polarity and hydrogen-bonding capacity .
Physicochemical Properties
Limited melting point (mp) and solubility data are available for the target compound, but comparisons can be inferred:
- Benzo[b]thiophene derivatives (e.g., ) exhibit higher melting points (153–178°C) due to increased aromaticity and intermolecular stacking .
- Amino-substituted thiophenes (e.g., ) show lower mp (e.g., 174–178°C for ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate) due to reduced symmetry and hydrogen bonding .
Biological Activity
Methyl 4,5-dihydrothieno[2,3-b]thiophene-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment. This article examines its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHOS
- Molecular Weight : 200.3 g/mol
- Melting Point : 94-95 °C
- Boiling Point : 371.2 °C at 760 mmHg
- Purity : 98% .
This compound exhibits its biological activity primarily through interactions with the microtubule system, which is crucial for cell division. Compounds with similar structures have shown potential as antitubulin agents, leading to cell cycle arrest and apoptosis in cancer cells.
Antiproliferative Effects
Research indicates that this compound has demonstrated significant antiproliferative effects against various cancer cell lines. In vitro studies have revealed the following:
- IC Values :
- HeLa (cervical cancer): IC > 20 μM (inactive)
- L1210 (murine leukemia): IC < 20 μM (active)
- CEM (human T-lymphoblastoid leukemia): IC < 20 μM (active)
These findings suggest selective activity against certain cancer types while sparing normal cells .
Cell Cycle Analysis
Flow cytometry studies have shown that this compound induces a dose-dependent accumulation of cells in the G2/M phase of the cell cycle. For instance:
- At an IC concentration of approximately 0.75 μM, there was a notable increase in G2/M-phase cells from a baseline of about 22% to over 30% after treatment .
This accumulation indicates that the compound may inhibit tubulin assembly, a critical process for mitosis.
Study on Antitumor Activity
A study published in MDPI evaluated a series of thiophene derivatives for their antiproliferative properties. This compound was part of this evaluation and was found to selectively inhibit tumor cell proliferation while having minimal effects on normal human peripheral blood mononuclear cells (PBMCs), indicating a promising therapeutic index .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlighted that modifications to the thiophene scaffold significantly influence biological activity. Compounds with additional functional groups showed enhanced potency against specific cancer cell lines, suggesting avenues for further chemical optimization .
Summary Table of Biological Activity
| Cell Line | IC Value (μM) | Activity |
|---|---|---|
| HeLa | >20 | Inactive |
| L1210 | <20 | Active |
| CEM | <20 | Active |
| K562 | ~0.75 | Highly Active |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 4,5-dihydrothieno[2,3-b]thiophene-2-carboxylate, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves cyclization of thiophene precursors followed by esterification. For example, cyclocondensation of substituted thiophenes with methyl chloroformate under reflux in anhydrous THF, catalyzed by triethylamine, yields the dihydrothieno-thiophene core. Optimization includes temperature control (60–80°C), inert atmosphere, and purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .
- Key parameters : Monitor reaction progress using TLC and characterize intermediates via -NMR (e.g., δ 3.75 ppm for methoxy groups) .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodology : Use a combination of spectroscopic and analytical techniques:
- NMR : - and -NMR to identify aromatic protons (δ 6.5–7.5 ppm) and ester carbonyl (δ ~165 ppm).
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 200.28 for CHOS) .
- IR : Stretching vibrations for C=O (~1700 cm) and C-S (~650 cm) .
Q. What are the common functionalization strategies for modifying the dihydrothieno-thiophene scaffold?
- Methodology : Electrophilic substitution (e.g., bromination with NBS) at the 3-position or nucleophilic substitution of the ester group. For advanced derivatives, cross-coupling reactions (Suzuki-Miyaura) with boronic acids can introduce aryl/heteroaryl groups .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives for material science applications?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties (HOMO/LUMO levels) for photovoltaic applications. Compare with experimental UV-Vis data (λ ~450 nm for π→π* transitions) .
- Case study : PTB7, a polymer incorporating thieno[2,3-b]thiophene-2-carboxylate, achieves a power conversion efficiency (PCE) of 9.2% in solar cells due to optimized charge transport .
Q. What strategies resolve contradictions in reported bioactivity data for thiophene derivatives?
- Methodology :
Validate assay conditions (e.g., cell lines, concentration ranges).
Compare stereochemical purity (e.g., chiral HPLC for enantiomers).
Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like COX-2 (PDB:1PXX). Compounds with ΔG < -10 kcal/mol (e.g., ethyl 4,5-diaryl derivatives) show enhanced anti-inflammatory activity .
Q. How can researchers design stable formulations of this compound for in vivo studies?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
